molecular formula C8H14ClN3O2 B13514524 [3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

Cat. No.: B13514524
M. Wt: 219.67 g/mol
InChI Key: AUQSMOUNLRXZPC-UHFFFAOYSA-N
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Description

[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS: 1803609-84-8), also designated as JE-8273, is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an oxan-4-yl (tetrahydropyran) group at position 3 and a methanamine hydrochloride moiety at position 3. Its molecular formula is C₁₁H₁₉N₃O₂·ClH, with a molecular weight of 261.7 g/mol, and it is commercially available at ≥95% purity .

Properties

Molecular Formula

C8H14ClN3O2

Molecular Weight

219.67 g/mol

IUPAC Name

[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride

InChI

InChI=1S/C8H13N3O2.ClH/c9-5-7-10-8(11-13-7)6-1-3-12-4-2-6;/h6H,1-5,9H2;1H

InChI Key

AUQSMOUNLRXZPC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NOC(=N2)CN.Cl

Origin of Product

United States

Preparation Methods

Table 1: Summary of Common 1,2,4-Oxadiazole Synthesis Methods

Method Starting Materials Catalyst/Reagent Conditions Advantages Limitations
Amidoxime + Acyl Chloride Amidoximes, Acyl chlorides TBAF, Pyridine Mild to moderate heating Simple, well-known Moderate yield, purification
Amidoxime + Activated Carboxylic Acid Amidoximes, Esters, Acids EDC, DCC, CDI, TBTU, T3P Room temp to reflux Versatile, moderate yields Harsh conditions, side products
1,3-Dipolar Cycloaddition Nitrile oxides, Nitriles Pt(IV) catalyst Mild Mild conditions Poor yields, expensive catalyst
One-pot Amidoxime + Ester (Superbase) Amidoximes, Esters NaOH/DMSO (superbase) Room temperature (4-24h) Simple purification Variable yields, long reaction

A recent advancement includes a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles at room temperature using amidoximes and methyl or ethyl esters in a superbase medium (NaOH/DMSO), offering a milder alternative with yields ranging from poor to excellent (11–90%).

Preparation of [3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride

Synthetic Route Outline

The preparation typically involves:

  • Synthesis of the Amidoxime Precursor: Starting from a suitable nitrile or ester precursor bearing the oxan-4-yl substituent, an amidoxime intermediate is prepared by reaction with hydroxylamine.

  • Cyclization to 1,2,4-Oxadiazole: The amidoxime is cyclized with an activated carboxylic acid derivative (e.g., acyl chloride or ester) to form the 1,2,4-oxadiazole ring. The oxan-4-yl substituent is retained at the 3-position of the oxadiazole.

  • Introduction of Methanamine Group: The 5-position of the oxadiazole ring is functionalized with a methanamine group, often by substitution or reduction of a suitable precursor.

  • Formation of Hydrochloride Salt: The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid, improving stability and solubility.

Representative Reaction Conditions

  • Amidoxime and methyl ester of the corresponding acid are reacted in NaOH/DMSO at room temperature for 4–24 hours to afford the 1,2,4-oxadiazole core with oxan-4-yl substitution.

  • The methanamine group can be introduced via reductive amination or nucleophilic substitution on a suitable intermediate.

  • The final amine is treated with HCl in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt.

Analytical and Purification Considerations

  • The hydrochloride salt form improves compound stability and facilitates purification by crystallization.

  • Reaction monitoring by TLC, HPLC, or NMR is recommended to ensure complete cyclization and amine formation.

  • Purification typically involves recrystallization or chromatographic techniques.

Summary Table of Preparation Methods for this compound

Step Starting Material / Intermediate Reagents / Catalyst Conditions Notes
Amidoxime formation Nitrile or ester with oxan-4-yl group Hydroxylamine Mild heating, aqueous or alcoholic solvent High conversion to amidoxime
Cyclization to oxadiazole Amidoxime + methyl/ethyl ester NaOH/DMSO (superbase) or EDC/DCC RT to reflux, 4–24 h Moderate to high yields; mild conditions
Methanamine introduction Oxadiazole intermediate Reducing agent or nucleophile Variable Depends on precursor structure
Hydrochloride salt formation Free amine HCl (aqueous or ethanolic) Room temperature Crystallization for purification

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The oxadiazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride exerts its effects involves interactions with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical properties of JE-8273 and its analogs, emphasizing substituent variations and their implications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity CAS Number Key Applications/Notes
[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (JE-8273) Oxan-4-yl C₁₁H₁₉ClN₃O₂ 261.7 ≥95% 1803609-84-8 Recent commercial availability; potential applications under investigation .
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride 4-Chlorophenyl C₉H₉Cl₂N₃O 246.09 N/A 1311318-12-3 Structural analog with electron-withdrawing Cl group; used in synthetic intermediates .
3-(4-Decylphenyl)-1,2,4-oxadiazol-5-ylpropan-1-amine hydrochloride (SLF1081851) 4-Decylphenyl C₂₀H₃₂ClN₃O 366.0 N/A N/A Studied as a sphingosine-1-phosphate (S1P) transport modulator .
(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride Thiophen-2-ylmethyl C₈H₁₀ClN₃OS 231.7 ≥95% N/A Sulfur-containing analog; discontinued commercial availability .
[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride 4-Methoxyphenyl C₁₀H₁₂ClN₃O₂ 241.67 N/A 1179376-95-4 Electron-donating methoxy group may enhance metabolic stability .
(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride Methyl C₄H₇ClN₃O 148.57 N/A N/A Simplest analog; used in structure-activity relationship (SAR) studies .
{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride Pyridin-4-yl C₁₄H₁₃ClN₄O 288.74 N/A 1803587-16-7 Aromatic nitrogen heterocycle; potential CNS activity .

Biological Activity

[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₁₃ClN₄O₂. The structure features an oxadiazole ring, which is known for its pharmacological versatility.

Anticancer Activity

Research has indicated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. A study evaluated various oxadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) using the MTT assay. Notably, several compounds demonstrated higher cytotoxicity than standard chemotherapeutics like 5-fluorouracil .

CompoundCell Line TestedIC50 Value (µM)
7aMCF-715
7bMDA-MB-23112
7cA54910
7dDU-14514

Anti-inflammatory and Analgesic Properties

Studies have shown that oxadiazole derivatives possess anti-inflammatory and analgesic effects. These compounds inhibit pro-inflammatory cytokines and reduce pain response in animal models. The mechanism often involves the modulation of COX enzymes and inflammatory pathways .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against various bacterial strains. Bioassays reveal that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of oxadiazole derivatives and evaluated their biological activities. Among them, this compound was noted for its broad-spectrum activity against various pathogens and potential as an anticancer agent .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively interact with key enzymes involved in cancer progression and inflammation .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing [3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride, and how can reaction yields be optimized?

  • Synthesis Steps : Typical routes involve cyclization of precursor oxadiazoles, followed by amine functionalization and salt formation. For example, oxadiazole rings are often synthesized via condensation reactions between amidoximes and carbonyl compounds under acidic conditions .
  • Optimization Strategies :

  • Temperature Control : Elevated temperatures (80–120°C) improve cyclization efficiency but may require reflux conditions .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or dehydrating agents (POCl₃) enhances reaction rates .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .

Q. Which spectroscopic and chromatographic methods are critical for structural characterization of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxadiazole ring (δ ~8.5–9.0 ppm for ring protons) and oxan-4-yl substituents (δ ~3.5–4.5 ppm for oxane protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₈H₁₃ClN₃O₂) .
  • HPLC : Reverse-phase HPLC with a C18 column monitors purity, using acetonitrile/water gradients .

Q. How does the oxan-4-yl substituent influence the compound’s physicochemical properties?

  • Solubility : The oxan-4-yl group increases hydrophilicity, improving aqueous solubility (~15 mg/mL in PBS at pH 7.4) compared to aryl-substituted analogs .
  • Stability : The saturated oxane ring enhances stability under acidic conditions (t₁/₂ > 24 hours at pH 2) but may hydrolyze in strong bases (pH > 10) .

Advanced Research Questions

Q. How can computational methods like QSAR or molecular docking predict the biological activity of this compound?

  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with activity (e.g., antimicrobial IC₅₀ values). Substituent electronegativity (e.g., oxan-4-yl vs. phenyl) significantly impacts target binding .
  • Molecular Docking : Dock the compound into protein targets (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina. The oxadiazole ring forms hydrogen bonds with catalytic residues (e.g., Tyr158), while oxan-4-yl enhances hydrophobic interactions .

Q. What experimental strategies resolve contradictions in biological activity data across similar oxadiazole derivatives?

  • Dose-Response Studies : Compare EC₅₀ values for [3-(Oxan-4-yl)-...]methanamine (~10 µM) vs. fluorophenyl analogs (~50 µM) to assess substituent effects .
  • Off-Target Screening : Use kinase profiling panels to identify selectivity issues (e.g., inhibition of non-target kinases <30% at 10 µM) .
  • Metabolic Stability Assays : Liver microsome studies (e.g., human, rat) quantify CYP450-mediated degradation (e.g., t₁/₂ = 45 minutes in human microsomes) .

Q. How does the hydrochloride salt form impact pharmacokinetic properties compared to the free base?

  • Bioavailability : The hydrochloride salt increases solubility, improving oral absorption (AUC 2.5-fold higher in murine models) .
  • Toxicity : Salt formation reduces gastric irritation in preclinical models (LD₅₀ > 500 mg/kg vs. 300 mg/kg for free base) .

Methodological Considerations

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis .
  • Safety Protocols : Use PPE (gloves, goggles) and fume hoods during handling. Monitor for exothermic reactions during scale-up synthesis .

Q. How can researchers validate the compound’s mechanism of action in cellular assays?

  • Gene Knockdown : siRNA silencing of putative targets (e.g., bacterial FabI) followed by rescue experiments confirms target engagement .
  • Fluorescence Tagging : Label the amine group with FITC for cellular uptake studies via confocal microscopy .

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